molecular formula C11H12N2O2 B8272524 2-(2-Amino-8-quinolinyloxy)-ethanol

2-(2-Amino-8-quinolinyloxy)-ethanol

Cat. No.: B8272524
M. Wt: 204.22 g/mol
InChI Key: YRGSJXHFLKEHLF-UHFFFAOYSA-N
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Description

2-(2-Amino-8-quinolinyloxy)-ethanol is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Recent studies have shown that quinoline derivatives exhibit potent antiviral properties against several viruses, including the Zika virus and human immunodeficiency virus (HIV). The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Anticancer Properties

Research indicates that 2-(2-Amino-8-quinolinyloxy)-ethanol can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Effects

Quinoline derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems suggests potential therapeutic applications in treating disorders such as Alzheimer's disease and depression .

Antiviral Efficacy Study

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antiviral activity against HIV. The study utilized in vitro assays to measure the compound's effectiveness in inhibiting viral replication, revealing promising results that warrant further investigation .

Anticancer Research

In a comparative study assessing the anticancer properties of various quinoline derivatives, this compound exhibited an IC50 value indicative of strong cytotoxicity against MCF-7 cells. The study highlighted the compound's potential as a lead candidate for developing novel anticancer therapies .

Neuroactivity Assessment

Research involving rat brain slices indicated that this compound could modulate neurotransmitter release, suggesting its potential role in treating neurological disorders. This neuroactivity assessment provides insights into how the compound may influence cognitive functions and mood regulation .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-aminoquinolin-8-yl)oxyethanol

InChI

InChI=1S/C11H12N2O2/c12-10-5-4-8-2-1-3-9(11(8)13-10)15-7-6-14/h1-5,14H,6-7H2,(H2,12,13)

InChI Key

YRGSJXHFLKEHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)N=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-8-quinolinol (3.20 g, 20.0 mmol), ethylene carbonate (1.76 g, 20.0 mmol) and KO-t-Bu (2.24 g, 20.0 mmol) in DMF (20 mL) was stirred at 90° C. for 15 h The mixture was poured into brine, extracted with EtOAc, dried (MgSO4), and concentrated under reduced pressure. The residue was purified by chromatography on silica gel using toluene/EtOAc/MeOH (50:50-2) as eluent to give 1.13 g (28%) of the title product as a solid HRMS m/z calcd for C11H12N2O2 (M)+ 204.0899. found 204.0906
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.